(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a heterocyclic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a thiazolidine ring fused with a benzylidene group and an o-tolyl substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the cyclocondensation of thiazolidine-2,4-dione with an appropriate benzaldehyde derivative. One common method involves the reaction of thiazolidine-2,4-dione with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiazolidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In the case of its antidiabetic activity, the compound is believed to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial growth .
Comparison with Similar Compounds
(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE can be compared with other thiazolidinedione derivatives, such as:
Rosiglitazone: A well-known antidiabetic drug that also activates PPARs but has a different substituent pattern.
Pioglitazone: Another antidiabetic drug with a similar mechanism of action but different chemical structure.
Troglitazone: An older thiazolidinedione derivative with similar properties but withdrawn from the market due to safety concerns.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-12-7-5-6-10-14(12)18-16(19)15(21-17(18)20)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQUZMKPOWYSNX-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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